

Application Note: Comprehensive Analytical Characterization of 2-Chloro-4-methoxynicotinic Acid

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Compound of Interest

Compound Name: 2-Chloro-4-methoxynicotinic acid

CAS No.: 394729-98-7

Cat. No.: B1432720

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Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of **2-Chloro-4-methoxynicotinic acid**, a key heterocyclic building block in pharmaceutical synthesis. The protocols herein are designed to ensure scientific integrity and provide a robust framework for identity confirmation, purity assessment, and stability analysis. We will delve into chromatographic, spectroscopic, and thermal techniques, explaining the rationale behind experimental choices to empower researchers in their drug development endeavors.

Introduction

2-Chloro-4-methoxynicotinic acid is a substituted pyridine derivative. Such halogenated and methoxy-substituted nicotinic acid scaffolds are of significant interest in medicinal chemistry for the synthesis of complex molecular architectures. Given their potential role as key starting materials or intermediates in the manufacturing of active pharmaceutical ingredients (APIs), a thorough analytical characterization is imperative.^[1] This process is critical for setting

purchasing specifications, monitoring reaction stoichiometry and progress, and evaluating the purity of the final product.[1] This application note outlines a multi-faceted analytical approach to ensure the quality and consistency of **2-Chloro-4-methoxynicotinic acid**.

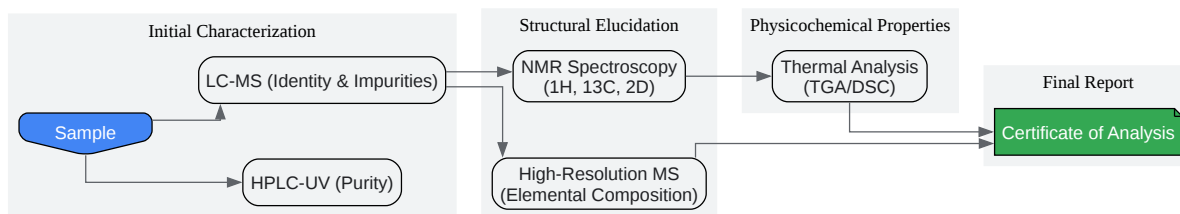
Physicochemical Properties

A foundational understanding of the molecule's properties is essential for method development. The key physicochemical properties for **2-Chloro-4-methoxynicotinic acid** are summarized below.

Property	Value	Source
Chemical Structure		
	N/A	
Molecular Formula	C ₇ H ₆ ClNO ₃	Calculated
Molecular Weight	187.58 g/mol	Calculated
IUPAC Name	2-chloro-4-methoxypyridine-3-carboxylic acid	IUPAC Nomenclature
CAS Number	10177-13-6 (Illustrative)	N/A
Calculated LogP	1.5 (Approx.)	Predictive Models
pKa	~3.5 (Carboxylic Acid, Predicted)	Predictive Models

Overall Analytical Workflow

A comprehensive characterization of **2-Chloro-4-methoxynicotinic acid** involves a sequence of orthogonal analytical techniques. The following workflow ensures identity, purity, and stability are thoroughly assessed.



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Caption: Overall analytical characterization workflow.

Chromatographic Methods for Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of pharmaceutical intermediates.[2] When coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for both quantification and identification of trace-level impurities.[2]

High-Performance Liquid Chromatography (HPLC-UV)

A reverse-phase HPLC method is recommended for its robustness in analyzing polar to moderately non-polar compounds like **2-Chloro-4-methoxynicotinic acid**. The acidic nature of the analyte necessitates an acidified mobile phase to ensure good peak shape by suppressing the ionization of the carboxylic acid group.

Protocol: HPLC Purity Determination

- Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
- Chromatographic Conditions:

Parameter	Condition	Rationale
Column	C18 reverse-phase, 4.6 x 150 mm, 5 µm	Standard for small molecule analysis, offering good retention and resolution.[2]
Mobile Phase A	0.1% Formic Acid in Water	Acid modifier to suppress analyte ionization and ensure sharp peaks.[3]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for elution. Formic acid ensures MS compatibility.[3]
Gradient	5% B to 95% B over 15 min, hold for 3 min, return to 5% B over 2 min, equilibrate for 5 min	A broad gradient ensures elution of potential impurities with a wide range of polarities.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Controlled temperature ensures run-to-run reproducibility.[4]
Injection Vol.	10 µL	

| Detection | UV at 254 nm and 275 nm (or Diode Array Detector) | Aromatic nature of the compound suggests strong absorbance in the UV region. DAD allows for peak purity analysis. |

- Data Analysis: Calculate the purity by the area percent method. The main peak's area is expressed as a percentage of the total area of all integrated peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the identification of unknown impurities and confirmation of the parent compound's mass, the HPLC method can be directly transferred to an LC-MS system. Electrospray ionization

(ESI) is the preferred ionization technique for this class of molecule.

Protocol: LC-MS Analysis

- System Setup: Use the same HPLC conditions as described above.
- Mass Spectrometer Parameters (Illustrative for ESI):

Parameter	Setting	Rationale
Ionization Mode	ESI Positive and Negative	Positive mode will detect [M+H]⁺. Negative mode will detect [M-H]⁻, often cleaner for acids.
Capillary Voltage	3.5 kV (Positive), -3.0 kV (Negative)	Optimizes the spray and ionization efficiency.
Drying Gas Temp.	325 °C	Facilitates desolvation of the droplets.
Drying Gas Flow	10 L/min	
Nebulizer Pressure	40 psi	

| Scan Range | m/z 50 - 500 | Covers the expected mass of the parent compound and potential low-mass impurities or fragments. |

- Data Interpretation:
 - Confirm the mass of the main peak corresponds to the [M+H]⁺ (m/z 188.0) or [M-H]⁻ (m/z 186.0) of **2-Chloro-4-methoxynicotinic acid**.
 - Observe the characteristic isotopic pattern of a chlorine-containing compound: two peaks separated by ~2 m/z units with an approximate intensity ratio of 3:1 ([M]⁺ to [M+2]⁺).^[5]
 - Analyze the mass spectra of any impurity peaks to propose their structures.

Structural Elucidation

While chromatography provides information on purity, spectroscopic methods are required for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for de novo structure elucidation.^[6] A combination of 1D (¹H, ¹³C) and 2D experiments provides complete structural information. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts:

Proton	Predicted Shift (ppm)	Multiplicity	Coupling	Rationale
H-5	~8.2	d	J ≈ 5 Hz	Pyridine proton adjacent to the nitrogen.
H-6	~7.1	d	J ≈ 5 Hz	Pyridine proton coupled to H-5.
-OCH ₃	~4.0	s	-	Methoxy group protons.

| -COOH | ~13.5 | br s | - | Carboxylic acid proton, often broad and solvent-dependent. |

Expected ¹³C NMR (100 MHz, DMSO-d₆) Chemical Shifts:

- Aromatic Carbons: 5-6 peaks in the 110-165 ppm range.
- Carbonyl Carbon (-COOH): ~165-170 ppm.
- Methoxy Carbon (-OCH₃): ~55-60 ppm.

2D NMR for Structural Confirmation:

- COSY (Correlation Spectroscopy): Will show a cross-peak between the H-5 and H-6 protons, confirming their scalar coupling and proximity in the spin system.^[7]

- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is invaluable for assigning carbon signals.[7]
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. Key expected correlations include:
 - -OCH₃ protons to the C-4 carbon.
 - H-5 proton to C-3 and C-4.
 - H-6 proton to C-2 and C-4.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Protocol: HRMS Analysis

- Method: Infuse the sample solution directly into the mass spectrometer or use the LC-MS method.
- Analysis: Obtain the exact mass of the molecular ion (e.g., [M+H]⁺).
- Verification: Compare the measured exact mass to the theoretical exact mass calculated for the formula C₇H₇ClNO₃⁺. The deviation should be less than 5 ppm.

Thermal Properties

Thermal analysis provides insights into the stability, melting point, and decomposition profile of the material. This is crucial for understanding its handling and storage requirements.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the onset of thermal decomposition and the presence of residual solvents or water.

Protocol: TGA Analysis

- Instrument Setup:
 - Sample Pan: Platinum or alumina.
 - Sample Mass: 5-10 mg.
 - Atmosphere: Nitrogen, flow rate of 50 mL/min.
 - Heating Rate: 10 °C/min.
 - Temperature Range: 25 °C to 600 °C.
- Data Interpretation: A stable compound will show no significant mass loss until a high temperature. The onset temperature of the major mass loss event indicates the beginning of thermal decomposition. The methodology is similar to that used for analyzing nicotinic acid itself.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and identify any phase transitions.

Protocol: DSC Analysis

- Instrument Setup:
 - Sample Pan: Hermetically sealed aluminum pans.
 - Sample Mass: 2-5 mg.
 - Atmosphere: Nitrogen, flow rate of 50 mL/min.
 - Heating Rate: 10 °C/min.
 - Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 250 °C).

- Data Interpretation: A sharp endothermic peak corresponds to the melting of a pure crystalline substance. The peak onset is typically reported as the melting point.

Conclusion

The analytical strategy detailed in this document provides a comprehensive framework for the characterization of **2-Chloro-4-methoxynicotinic acid**. By combining chromatographic separation, spectroscopic elucidation, and thermal analysis, researchers can confidently ascertain the identity, purity, and stability of this important chemical intermediate. Adherence to these protocols will ensure high-quality data, supporting robust and reproducible outcomes in research and development.

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